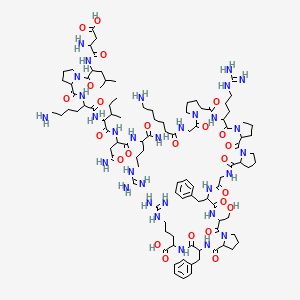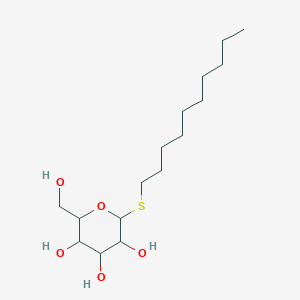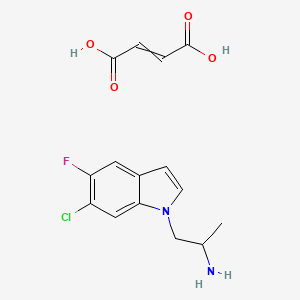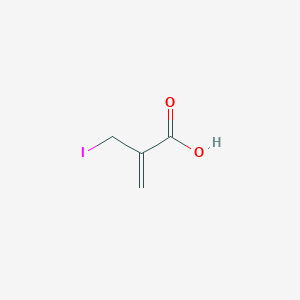![molecular formula C25H53N2O3+ B14798000 Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium](/img/structure/B14798000.png)
Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of hydroxyethyl groups, a methyl group, and an octadecanoylamino group, which contribute to its chemical reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium typically involves the reaction of diethanolamine with octadecanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored using analytical techniques such as gas chromatography or mass spectrometry to ensure the completion of the reaction. The product is then isolated and purified using industrial-scale separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecylamine
- Bis(2-hydroxyethyl) cocoamine oxide
- Bis(2-hydroxyethyl) octadecyl ammonium
Uniqueness
Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium is unique due to its specific combination of hydroxyethyl, methyl, and octadecanoylamino groups. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C25H53N2O3+ |
|---|---|
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium |
InChI |
InChI=1S/C25H52N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(30)26-19-20-27(2,21-23-28)22-24-29/h28-29H,3-24H2,1-2H3/p+1 |
Clave InChI |
LCLCYUOSXLMHPA-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](C)(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797919.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)

![1-[(3R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14797937.png)
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B14797938.png)

![2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14797965.png)


![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797977.png)

![3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14797985.png)


